Amitriptyline N-beta-D-Glucuronide is a significant metabolite of the tricyclic antidepressant amitriptyline. It is primarily formed through the enzymatic conjugation of amitriptyline with glucuronic acid, a process that plays a crucial role in the drug's metabolism and elimination from the body. This compound is classified as a small molecule and is notable for its presence in various biological fluids, particularly urine, following amitriptyline administration.
Amitriptyline N-beta-D-Glucuronide is derived from amitriptyline, which has been widely used since its approval in 1961 for treating major depressive disorder and anxiety disorders. The glucuronidation process occurs predominantly in the liver, where enzymes such as UDP-glucuronosyltransferase facilitate the conversion of amitriptyline into its glucuronide form .
The synthesis of amitriptyline N-beta-D-Glucuronide involves enzymatic reactions catalyzed by UDP-glucuronosyltransferase enzymes. The optimal conditions for this synthesis typically include:
These conditions enhance the efficiency and yield of the glucuronidation process, making it suitable for both laboratory and industrial applications .
The synthesis can be performed using recombinant enzyme systems that significantly improve the yield compared to traditional methods. These systems allow for large-scale production, facilitating research and clinical applications.
Amitriptyline N-beta-D-Glucuronide has a molecular formula of CHN O and a molecular weight of approximately 453.53 g/mol. Its structure features a glucuronic acid moiety linked to the nitrogen atom of amitriptyline, forming a quaternary ammonium-linked glucuronide.
Amitriptyline N-beta-D-Glucuronide primarily undergoes hydrolysis reactions. It shows variable resistance to hydrolysis by different beta-glucuronidases, particularly those derived from mollusks, while being effectively hydrolyzed by recombinant enzymes. The hydrolysis typically occurs under neutral to slightly acidic conditions (pH 5.5 to 7.5) and at temperatures ranging from 37°C to 60°C, resulting in the regeneration of the parent compound, amitriptyline .
Studies have demonstrated that recombinant beta-glucuronidases exhibit higher hydrolysis efficiency compared to traditional sources, which is critical for accurate drug detection in clinical settings .
Amitriptyline N-beta-D-Glucuronide exists as a solid at room temperature and is soluble in polar solvents due to its glucuronic acid component.
Relevant data indicate that this metabolite is crucial for understanding the pharmacokinetics of amitriptyline, especially concerning its elimination half-life and potential interactions with other medications .
Amitriptyline N-beta-D-Glucuronide has several applications in scientific research:
This compound's unique properties make it an essential focus in pharmacological studies related to tricyclic antidepressants and their metabolic profiles.
Amitriptyline N-β-D-glucuronide is formed via UGT-catalyzed conjugation, where uridine diphosphate glucuronic acid (UDPGA) donates a glucuronyl group to amitriptyline’s tertiary amine. This reaction produces a quaternary ammonium glucuronide, a process distinct from O-glucuronidation due to the steric and electronic challenges of conjugating nitrogen atoms. UGT enzymes facilitate this reaction within the endoplasmic reticulum of hepatocytes, significantly enhancing the compound’s water solubility for renal or biliary excretion [2] [6]. The reaction is pH-sensitive, with optimal activity observed at pH 7.7–8.0 in human liver microsomes, where rates increase by 25–67% compared to physiological pH 7.4 [4].
Table 1: Key Characteristics of Amitriptyline N-Glucuronidation
Parameter | Value/Feature | Significance |
---|---|---|
Reaction Type | N-Glucuronidation | Forms quaternary ammonium metabolite |
Co-substrate | UDP-Glucuronic acid (UDPGA) | Essential glucuronyl donor |
Optimal pH | 7.7–8.0 | 25–67% higher activity vs. pH 7.4 |
Tissue Localization | Liver endoplasmic reticulum | Primary site of catalysis |
Biological Role | Enhances hydrophilicity for excretion | Facilitates renal/biliary clearance |
UGT1A4 and UGT2B10 are the principal isoforms mediating amitriptyline N-glucuronidation, exhibiting stark kinetic differences. UGT1A4 operates with low affinity (high Km = 112–448 µM) but high capacity, while UGT2B10 demonstrates high affinity (low Km = 2.6–16.8 µM). For amitriptyline, UGT2B10’s intrinsic clearance (Vmax/Km) exceeds UGT1A4 by 10-fold, making it the dominant enzyme at therapeutic plasma concentrations (typically 0.1–0.5 µM) [5] [7]. Competitive inhibition studies confirm this: nicotine selectively inhibits UGT2B10, reducing amitriptyline glucuronidation by 33–50% in human liver microsomes at low substrate concentrations [5]. Genetic polymorphisms in these isoforms (e.g., UGT2B10*2) further contribute to inter-individual metabolic variability [3].
Hydrolysis of amitriptyline N-glucuronide is critical for toxicological analysis but is challenging due to the stability of quaternary ammonium glucuronides. Recombinant β-glucuronidases like B-One™ and IMCSzyme® achieve >99% hydrolysis within 5–10 minutes at 20–55°C, outperforming conventional enzymes (e.g., Helix pomatia β-glucuronidase/arylsulfatase, which requires 24 hours at 55°C for <88% efficiency) [8] [9] [10]. B-One™ operates efficiently across temperatures (20–55°C), while BGTurbo™ requires higher temperatures (40–55°C) for equivalent performance. On-column hydrolysis with recombinant enzymes streamlines extraction, enabling direct analysis of amitriptyline without transfer losses [10].
Table 2: Hydrolysis Efficiency of β-Glucuronidases for Amitriptyline Glucuronide
Enzyme | Optimal Conditions | Time to >90% Hydrolysis | Efficiency (%) |
---|---|---|---|
B-One™ | 20–55°C, pH 6.8 | 5–10 min | >99% |
IMCSzyme® RT | 25°C, pH 5.5 | 10 min | >95% |
BGTurbo™ | 40–55°C, pH 6.8 | 5–60 min* | >99% |
H. pomatia Mix | 55°C, pH 4.8 | >24 hours | <88% |
*Morphine/codeine glucuronides require up to 60 min [8] [9].
Human liver microsomes exhibit biphasic kinetics for amitriptyline N-glucuronidation, characterized by high-affinity (Km1 = 1.4 µM) and low-affinity (Km2 = 311 µM) phases. The high-affinity phase dominates at therapeutic concentrations, with Vmax/Km ratios 3–5× higher than the low-affinity phase. This biphasic profile arises from concurrent activities of high-affinity UGT2B10 and low-affinity UGT1A4 [4] [7]. Substrate inhibition is observed at high amitriptyline concentrations (>500 µM), likely due to binding to allosteric sites or membrane disruption. Similar kinetics occur with structurally related compounds (e.g., diphenhydramine), but inhibition studies show competitive interactions between substrates at low concentrations, confirming shared high-affinity UGT isoforms [4] [7].
Species-specific differences in amitriptyline glucuronidation limit the extrapolation of animal data to humans. Rodents (rats, mice) exhibit minimal N-glucuronidation capability, instead favoring cytochrome P450-mediated oxidation. Cats lack UGT1A4 orthologs and cannot form quaternary ammonium glucuronides, making them poor models for amitriptyline metabolism [3] [7]. In vitro studies using recombinant enzymes confirm that human UGT1A4 and UGT2B10 are uniquely efficient for this reaction. For example, amitriptyline glucuronidation rates in human liver microsomes exceed those in rat microsomes by >20-fold [7]. Such disparities underscore the necessity of human-derived systems for metabolic studies.
Table 3: Species Comparison of Amitriptyline N-Glucuronidation
Species | UGT Isoforms Involved | Glucuronidation Rate | Relevance to Human Metabolism |
---|---|---|---|
Human | UGT1A4, UGT2B10 | High (100%) | Directly relevant |
Rat | Not identified | Low (<5%) | Poor model; favors oxidation |
Mouse | Not identified | Low (<5%) | Poor model |
Cat | Absent | Undetectable | Non-functional |
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: